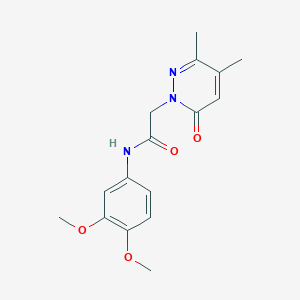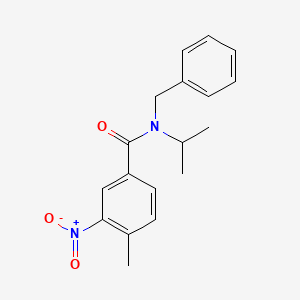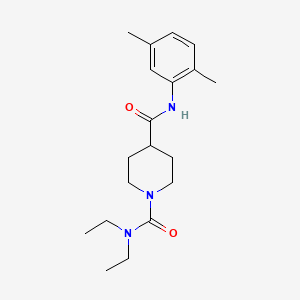
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is widely expressed in various cell types, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential applications in the fields of neuroscience, immunology, and oncology.
作用機序
DPA-714 binds selectively to N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, which is involved in various cellular processes, including cholesterol transport, apoptosis, and immune response. This compound expression is upregulated in response to cellular stress, such as oxidative stress and inflammation. DPA-714 binding to this compound can modulate these cellular processes and affect downstream signaling pathways, leading to changes in cellular function and phenotype.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various cellular processes, including immune response, neuroinflammation, and apoptosis. DPA-714 treatment can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in immune cells and glial cells. DPA-714 can also attenuate neuroinflammation and neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, DPA-714 can induce apoptosis in cancer cells by activating the mitochondrial pathway.
実験室実験の利点と制限
DPA-714 has several advantages as a research tool, including its high selectivity for N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, DPA-714 also has limitations, including its relatively low affinity for this compound and its potential off-target effects.
将来の方向性
There are several future directions for research on DPA-714 and its applications. One potential direction is the development of new N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide ligands with higher affinity and selectivity. Another direction is the investigation of the role of this compound in various pathological conditions, such as neuroinflammation and cancer. Additionally, the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive information on the pathophysiology of these conditions. Finally, the development of this compound-targeted therapeutics may provide new treatment options for various diseases.
合成法
DPA-714 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-glycine methyl ester. The final product can be obtained through deprotection and purification steps.
科学的研究の応用
DPA-714 has been extensively used as a radioligand for positron emission tomography (PET) imaging of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in vivo. This compound expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. PET imaging with DPA-714 can provide valuable information on the extent and severity of this compound upregulation in these conditions, allowing for early diagnosis and monitoring of treatment efficacy.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-16(21)19(18-11(10)2)9-15(20)17-12-5-6-13(22-3)14(8-12)23-4/h5-8H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTOLEATUILGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)



![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)